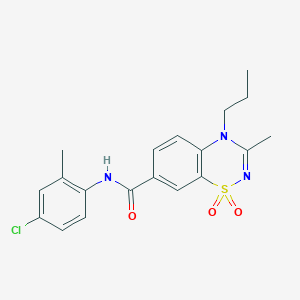![molecular formula C19H25N5O B11241033 2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11241033.png)
2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylamino group and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For example, a reaction between a substituted aniline and a suitable aldehyde in the presence of a base can form the pyrimidine ring.
Substitution with Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the pyrimidine ring.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate compound with a suitable piperazine derivative.
Final Coupling: The final step involves coupling the piperazine derivative with 2-methylpropan-1-one under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methyl groups are oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound can modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and immune response. It may also affect the endoplasmic reticulum stress response and apoptosis pathways.
Comparison with Similar Compounds
2-Methyl-1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features but different biological activities.
4-[(S)-4-Boc-2-methyl-1-piperazinyl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one: A complex pyrimidine derivative with distinct pharmacological properties.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: A pyrimidine derivative with potential neuroprotective and anti-inflammatory activities.
These comparisons highlight the structural diversity and unique biological activities of this compound.
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C19H25N5O/c1-14(2)18(25)23-9-11-24(12-10-23)19-20-15(3)13-17(22-19)21-16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,20,21,22) |
InChI Key |
VUSGOGQTYSHDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide](/img/structure/B11240975.png)
![1,1'-[6-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240977.png)
![1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11240981.png)
![3-ethyl-N-isopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11240999.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B11241009.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11241028.png)
![N-(2-chlorobenzyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241036.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11241037.png)
![6-chloro-N-[4-(cyanomethyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11241045.png)
![4-chloro-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B11241053.png)
![6-allyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241057.png)
![N-[2-(Allylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241058.png)

